molecular formula C25H16ClF2N3S B10932286 2-[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole

2-[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole

Cat. No.: B10932286
M. Wt: 463.9 g/mol
InChI Key: ILGALNUEEWSUGY-UHFFFAOYSA-N
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Description

2-[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole is a complex organic compound that features a unique combination of pyrazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as 4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole and 5-methyl-4-phenyl-1,3-thiazole, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include halogenated aromatic compounds, organometallic reagents, and catalysts like palladium or copper.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with applications in drug discovery and development.

    Medicine: It may exhibit pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H16ClF2N3S

Molecular Weight

463.9 g/mol

IUPAC Name

2-[4-chloro-3,5-bis(4-fluorophenyl)pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole

InChI

InChI=1S/C25H16ClF2N3S/c1-15-22(16-5-3-2-4-6-16)29-25(32-15)31-24(18-9-13-20(28)14-10-18)21(26)23(30-31)17-7-11-19(27)12-8-17/h2-14H,1H3

InChI Key

ILGALNUEEWSUGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)N2C(=C(C(=N2)C3=CC=C(C=C3)F)Cl)C4=CC=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

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